1-Chloro-4-[4-(2-methoxyphenoxy)butoxy]benzene
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Overview
Description
1-Chloro-4-[4-(2-methoxyphenoxy)butoxy]benzene is an organic compound with a complex structure, characterized by a benzene ring substituted with a chlorine atom and a butoxy chain linked to a methoxyphenoxy group
Preparation Methods
The synthesis of 1-Chloro-4-[4-(2-methoxyphenoxy)butoxy]benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions and reagents used can vary, but the general process involves the following steps:
- Preparation of the boronic acid derivative of 2-methoxyphenol.
- Coupling of the boronic acid with 1-chloro-4-bromobenzene in the presence of a palladium catalyst and a base.
- Introduction of the butoxy group through a nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-4-[4-(2-methoxyphenoxy)butoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-[4-(2-methoxyphenoxy)butoxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and in studying the interactions between small molecules and biological targets.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-4-[4-(2-methoxyphenoxy)butoxy]benzene exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1-Chloro-4-[4-(2-methoxyphenoxy)butoxy]benzene can be compared with other similar compounds, such as:
1-Chloro-4-[4-(4-methylphenoxy)phenyl]sulfonylbenzene: This compound has a similar structure but with a sulfonyl group instead of a butoxy group, leading to different chemical properties and applications.
1-Chloro-4-methoxybenzene: This simpler compound lacks the butoxy chain and methoxyphenoxy group, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and butoxy groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-chloro-4-[4-(2-methoxyphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-19-16-6-2-3-7-17(16)21-13-5-4-12-20-15-10-8-14(18)9-11-15/h2-3,6-11H,4-5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUKYBKSYRJYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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